

6-Methoxy-2-methylpyridine-3-carbonitrile CAS number 105277-11-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-2-methylpyridine-3-carbonitrile

Cat. No.: B010780

[Get Quote](#)

An In-Depth Technical Guide to **6-Methoxy-2-methylpyridine-3-carbonitrile** (CAS: 105277-11-0): Synthesis, Characterization, and Applications

Introduction

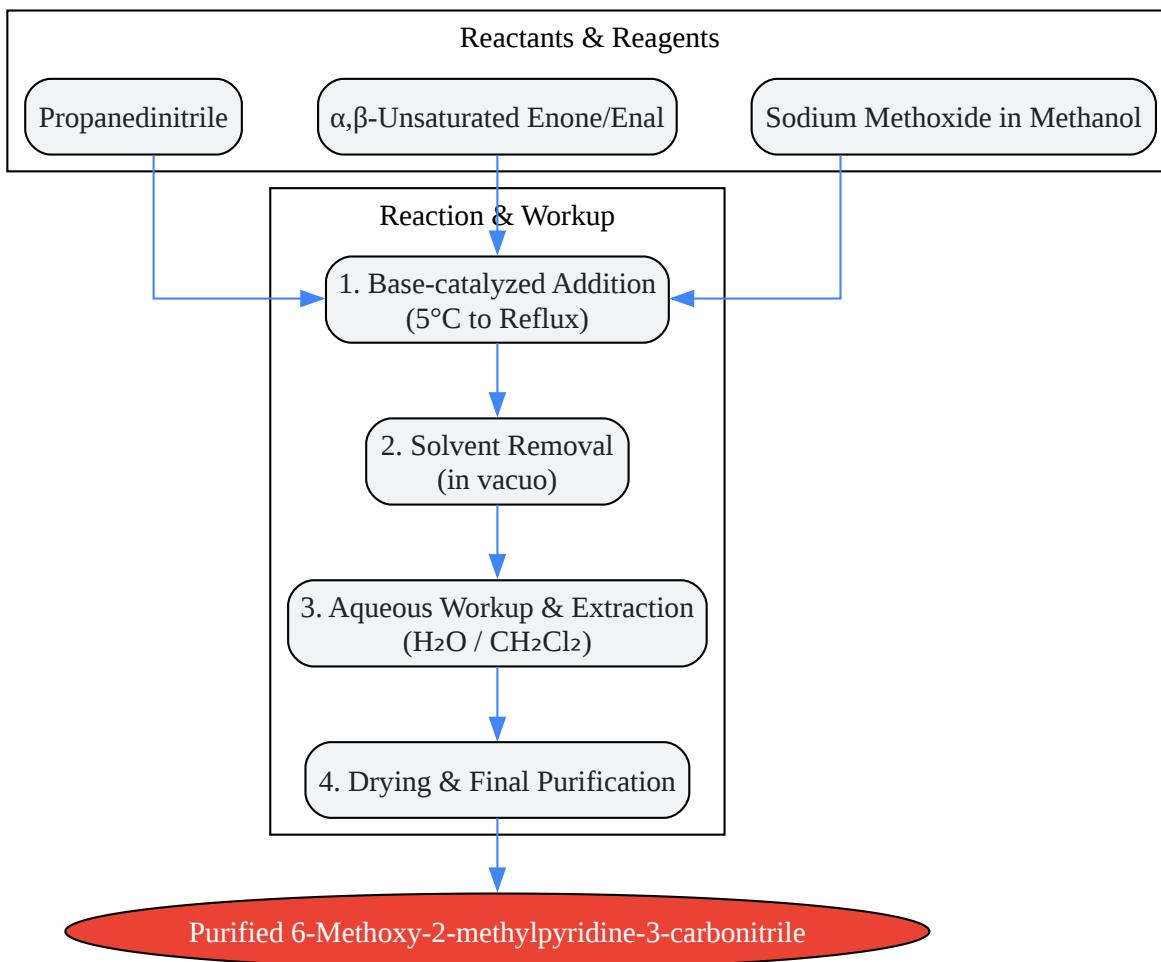
6-Methoxy-2-methylpyridine-3-carbonitrile, identified by CAS number 105277-11-0, is a substituted cyanopyridine that serves as a valuable heterocyclic building block in synthetic organic chemistry.^{[1][2][3]} Its unique arrangement of a pyridine ring functionalized with a methoxy, a methyl, and a cyano group makes it a versatile intermediate for the synthesis of more complex molecular architectures. Such scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as the pyridine nucleus is a common feature in a vast array of biologically active compounds and functional materials.^{[4][5]} This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The structural identity and purity of **6-Methoxy-2-methylpyridine-3-carbonitrile** are established through a combination of physical and spectroscopic methods. Key identifying properties are summarized below.

Property	Value	Source(s)
CAS Number	105277-11-0	[1] [2] [6]
Molecular Formula	C ₈ H ₈ N ₂ O	[7]
Molecular Weight	148.16 g/mol	[6] [7]
Synonyms	6-Methoxy-2-methylnicotinonitrile, 3-Cyano-6-methoxy-2-methylpyridine	[6]
Appearance	Solid	[7]
Melting Point	82-83 °C	[7]

Spectroscopic Data


Spectroscopic analysis is crucial for the unambiguous confirmation of the molecule's structure. Data reported in the literature provides a clear spectral signature for this compound.[\[7\]](#)

Technique	Key Data Points
IR (Infrared)	2220 cm ⁻¹ (strong, sharp C≡N stretch)
¹ H NMR (CDCl ₃)	δ (ppm): 4.07 (s, 3H, -OCH ₃), 7.11 (d, 1H, Py-H), 8.18 (d, 1H, Py-H)
¹³ C NMR (CDCl ₃)	δ (ppm): 53.9 (MeO), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 164.2 (C2)
Mass Spec (MS)	m/z (%): 148 (M ⁺ , 97.6), 147 (100), 119 (88.1), 118 (85.7)

Synthesis and Mechanistic Insights

A robust and efficient synthesis is paramount for the utility of any chemical intermediate. A notable one-pot synthesis for 2-methoxypyridine-3-carbonitriles, including the title compound, has been developed, offering a straightforward route from common starting materials.[\[7\]](#)

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: One-pot synthesis workflow for **6-Methoxy-2-methylpyridine-3-carbonitrile**.

Mechanistic Considerations

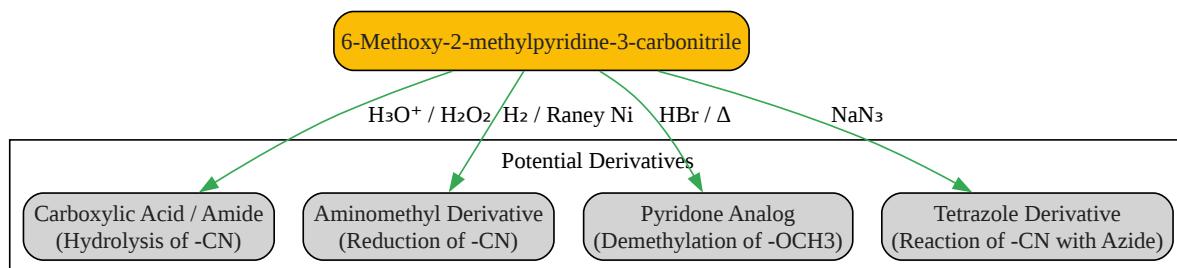
The synthesis proceeds via a cascade of reactions initiated by the deprotonation of propanedinitrile (malononitrile) by sodium methoxide, a strong base. The resulting carbanion acts as a potent nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound

in a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization, with the methoxide from the solvent/base system being incorporated to form the final 2-methoxy-substituted pyridine ring. This one-pot procedure is highly efficient, though the formation of substituted 2-aminobenzene-1,3-dicarbonitrile by-products has been noted, necessitating careful purification.[\[7\]](#)

Detailed Experimental Protocol

The following is a generalized, self-validating protocol derived from established literature procedures.[\[7\]](#)

- Preparation of Base: Prepare a solution of sodium methoxide by carefully adding sodium metal (0.1 mol) to anhydrous methanol (70 mL) under an inert atmosphere at 5°C.
 - Causality: Sodium methoxide is the catalyst, generating the nucleophile required for the initial C-C bond formation. The low temperature controls the initial exothermic reaction.
- Addition of Nucleophile: To the freshly prepared sodium methoxide solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 mL). Stir for 5 minutes.
 - Causality: This step generates the malononitrile anion in situ.
- Addition of Electrophile: Add the corresponding α,β -unsaturated enone (e.g., 3-buten-2-one) (0.1 mol) dropwise over 2 hours while maintaining the temperature.
 - Causality: Slow addition prevents polymerization and controls the reaction temperature.
- Reaction: After the addition is complete, heat the mixture to reflux for 90 minutes.
 - Causality: The elevated temperature drives the cyclization and aromatization steps to completion.
- Workup: Cool the mixture and remove the methanol under reduced pressure. Dissolve the resulting oil in water (250 mL) and extract with dichloromethane (10 x 50 mL).
 - Causality: This step separates the organic product from inorganic salts and water-soluble impurities.


- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the pure **6-Methoxy-2-methylpyridine-3-carbonitrile**.

Chemical Reactivity and Synthetic Utility

The utility of **6-Methoxy-2-methylpyridine-3-carbonitrile** as a building block stems from the reactivity of its distinct functional groups.

- Nitrile Group (-CN): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used to construct heterocyclic rings like tetrazoles.
- Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself can participate in electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.^[8]
- Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that activates the pyridine ring towards certain reactions. It can potentially be cleaved under harsh acidic conditions (e.g., HBr) to reveal a pyridone scaffold, which is another common motif in pharmaceuticals.^[4]

Potential Synthetic Transformations

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **6-Methoxy-2-methylpyridine-3-carbonitrile**.

Applications in Research and Drug Discovery

While specific applications for **6-Methoxy-2-methylpyridine-3-carbonitrile** itself are not extensively documented in top-tier drug discovery literature, its structural class—substituted cyanopyridines—is of immense importance. These moieties are considered "privileged scaffolds" in medicinal chemistry.

- **Scaffold for Bioactive Molecules:** The pyridine ring is a key component in numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties.^[4]
- **Kinase Inhibitors:** The general structure is related to scaffolds used in the development of kinase inhibitors, such as those targeting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth.^[9]
- **Other Therapeutic Areas:** Pyridine derivatives are found in drugs for a wide range of conditions, including proton pump inhibitors (e.g., omeprazole) and allergy treatments.^[4] The title compound provides a synthetically accessible starting point for exploring novel analogs in these and other therapeutic areas.

Safety and Handling

As a laboratory chemical, **6-Methoxy-2-methylpyridine-3-carbonitrile** requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related substituted pyridines provides essential guidance.^{[10][11]}

- **Personal Protective Equipment (PPE):** Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.^[12]
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[10]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.^{[12][13]}

- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes.[12]
 - In case of skin contact: Wash off immediately with plenty of water.[12]
 - If inhaled: Move person into fresh air.[12]
 - If swallowed: Rinse mouth with water and consult a physician.[12]

Hazard Classification	Precautionary Statements
Acute Toxicity, Skin Irritation, Eye Irritation, Respiratory Irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is based on related compounds and should be used as a guideline. Always consult a specific and current SDS before handling.

References

- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. *HETEROCYCLES*, 36(4), 769. [\[Link\]](#)
- Angene Chemical. (2024). Safety Data Sheet.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.
- PubChemLite. (n.d.). 6-methoxy-2-pyridinecarbonitrile (C7H6N2O).
- Amerigo Scientific. (n.d.). 6-Methoxy-3-pyridinecarbonitrile.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Chantrapromma, S., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2'-bipyridine-5-carbonitrile. National Institutes of Health.
- Roughley, S. D., & Jordan, A. M. (2011). The synthetic routes to the best selling drugs containing 6-membered heterocycles. *Beilstein Journal of Organic Chemistry*, 7, 1145–1173. [\[Link\]](#)

- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.
- Gomes, P. A. T. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. *Molecules*, 27(19), 6299. [\[Link\]](#)
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). *Bioorganic & Medicinal Chemistry Letters*, 20(2), 640-643. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Pyridinecarbonitrile,6-methoxy-2-methyl-(9Cl) | 105277-11-0 [chemicalbook.com]
- 2. 6-Methoxy-2-methylpyridine-3-carbonitrile | [frontierspecialtychemicals.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. BIOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-Methoxy-2-methylnicotinonitrile | CymitQuimica [cymitquimica.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 9. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [6-Methoxy-2-methylpyridine-3-carbonitrile CAS number 105277-11-0]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010780#6-methoxy-2-methylpyridine-3-carbonitrile-cas-number-105277-11-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com